

Environmental Fate and Transport of Glyphosate-Isopropylammonium Salt: A Technical Guide

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Compound of Interest

Compound Name: Glyphosate-isopropylammonium

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Abstract

Glyphosate, an organophosphate herbicide, is globally recognized for its broad-spectrum efficacy against weeds.[1] It is most commonly formulated as a salt, with **glyphosate-isopropylammonium** (IPA) being a prevalent form that enhances solubility and plant uptake.[2][3] The environmental fate and transport of this chemical are governed by a complex interplay of its physicochemical properties and environmental factors. Primarily, glyphosate's strong adsorption to soil particles limits its mobility.[4][5] However, its high water solubility and specific environmental conditions can lead to transport into aquatic systems.[6] Degradation is predominantly a microbial process, yielding aminomethylphosphonic acid (AMPA) as the principal metabolite, which exhibits its own distinct environmental behavior.[1][4] This guide provides a detailed technical overview of the key processes influencing the persistence and movement of glyphosate-IPA salt in the environment, supported by quantitative data, experimental methodologies, and process visualizations.

Physicochemical Properties

The behavior of **glyphosate-isopropylammonium** salt in the environment is fundamentally linked to its physical and chemical properties, which differ slightly from its parent acid form. Glyphosate is an amphoteric zwitterion with multiple dissociation constants (pKa values), allowing it to exist in different ionic states depending on the pH of the surrounding medium.[7]

[8] The isopropylamine salt form is an odorless, crystalline solid that is highly soluble in water.

[9]

Table 1: Physicochemical Properties of Glyphosate and its Isopropylammonium Salt

Property	Glyphosate (Acid)	Glyphosate-Isopropylammonium Salt	Source(s)
Molecular Weight	169.1 g/mol	228.2 g/mol	[10]
Physical State	Solid, crystals	Powder	[10]
Vapor Pressure (25°C)	9.8×10^{-8} mmHg	1.58×10^{-8} mmHg	[10]
Water Solubility (25°C)	12,000 mg/L	1,050,000 mg/L (at pH 4.3)	[10]
Log K _{ow} (Octanol-Water Partition Coefficient)	< -3.4	-5.4	[10]
Log K _{oc} (Organic Carbon Partition Coefficient)	3.4 - 3.7	-2.8 - 3.1	[10]
Dissociation Constants (pKa)	<2, 2.6, 5.6, 10.6	2.18, 5.77	[5][10]

| Henry's Law Constant (25°C) | 2.1×10^{-12} atm-m³/mol | 3.3×10^{-15} atm-m³/mol |[10] |

Environmental Fate

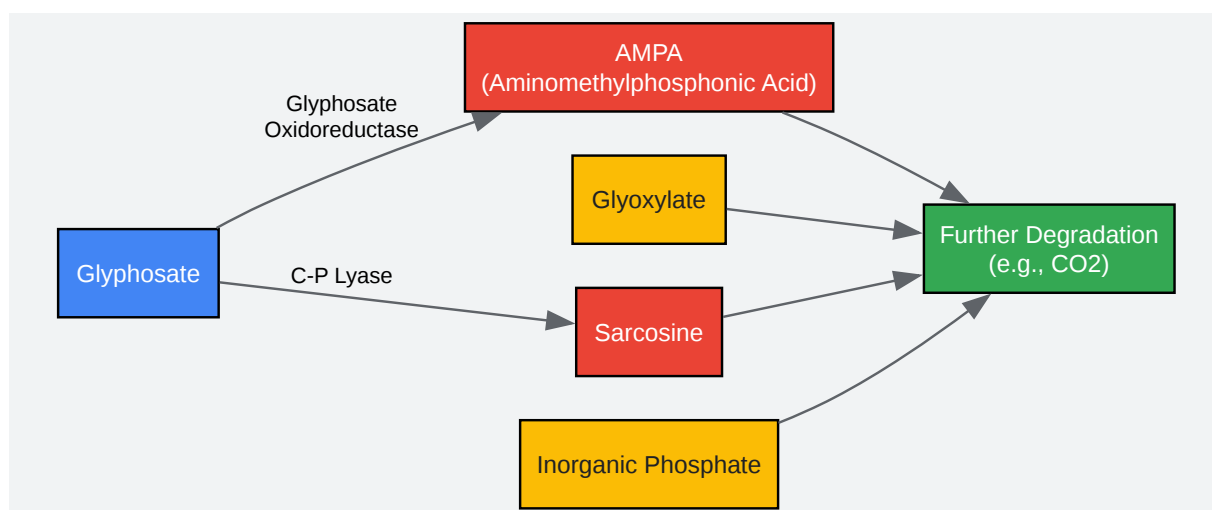
The fate of glyphosate in the environment is determined by two primary processes: degradation and sorption. These processes dictate the herbicide's persistence and bioavailability.

Degradation

The primary pathway for glyphosate dissipation in the environment is microbial degradation.[4] [11] Chemical and photochemical decomposition are generally considered negligible.[12] The rate of degradation is highly variable, influenced by soil type, temperature, moisture, and microbial activity.[13][14][15]

There are two main microbial degradation pathways:

- **AMPA Pathway:** This is the most common route, where the C-N bond is cleaved by the enzyme glyphosate oxidoreductase, producing aminomethylphosphonic acid (AMPA) and glyoxylate.[1][4] AMPA is often more persistent than glyphosate itself.[16][17]
- **Sarcosine Pathway:** An alternative pathway involves the cleavage of the C-P bond by C-P lyase enzymes, which yields sarcosine and inorganic phosphate.[1] Sarcosine is further degraded to glycine and formaldehyde.[1]



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Caption: Primary microbial degradation pathways of glyphosate.

Table 2: Degradation Half-Life (DT₅₀) of Glyphosate

Medium	Half-Life (DT ₅₀) Range	Typical Field Half-Life	Source(s)
Soil	2 - 197 days	47 days	[12]
Water	3 - 133 days	>60 days	[18] [19]

| Sediment | Varies, can be greatly increased with chelating cations | Not specified | [\[12\]](#) |

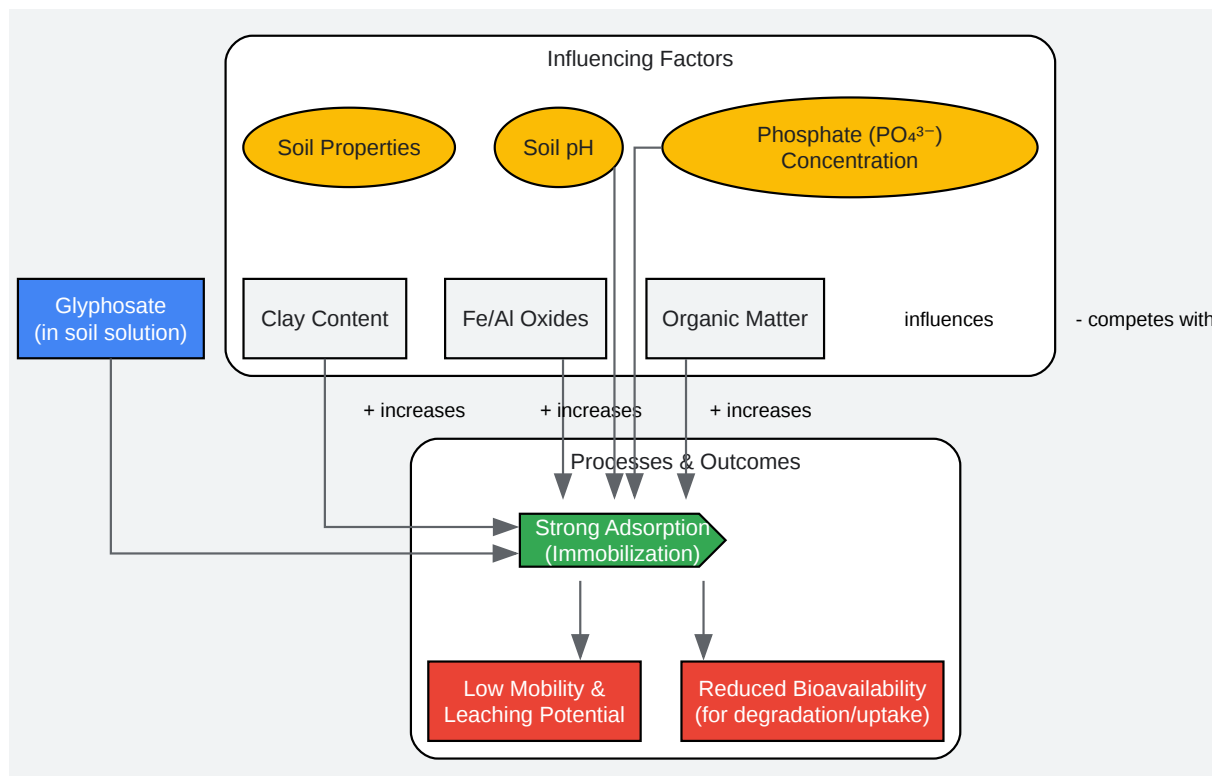
Sorption in Soil and Sediment

Glyphosate exhibits strong adsorption to soil and sediment particles, which is a primary factor limiting its mobility and bioavailability.[\[4\]](#) This binding occurs primarily through the phosphonic acid moiety of the molecule.[\[5\]](#)

Key factors influencing glyphosate sorption include:

- **Soil Composition:** Adsorption is strongest in soils with high clay content and those rich in amorphous iron (Fe) and aluminum (Al) oxides.[\[4\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) The mineral phase of soil is generally more important for adsorption than organic matter.[\[4\]](#)[\[23\]](#)
- **pH:** Soil pH affects both the surface charge of soil particles and the ionic state of the glyphosate molecule, thereby influencing sorption.[\[24\]](#)[\[25\]](#)
- **Phosphate Levels:** Glyphosate and phosphate compete for the same adsorption sites on soil minerals.[\[5\]](#)[\[20\]](#) High levels of phosphate can decrease glyphosate sorption, potentially increasing its mobility.[\[22\]](#)[\[24\]](#)

The strong binding is reflected in its high Freundlich adsorption coefficient (K_f) values.[\[4\]](#)[\[26\]](#) Once sorbed, glyphosate is not readily available for microbial degradation or plant uptake.[\[24\]](#)



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Caption: Logical relationships governing glyphosate sorption in soil.

Environmental Transport

Despite its strong tendency to adsorb to soil, glyphosate and its metabolite AMPA can be transported from application sites to surface and groundwater under certain conditions.[4][27]

Leaching

Leaching is the vertical movement of glyphosate through the soil profile into groundwater. Due to strong sorption, glyphosate generally has a low potential to leach.[12] However, leaching can occur, particularly in:

- Soils with low adsorption capacity (e.g., coarse, sandy soils poor in oxides).[28]

- Situations involving heavy rainfall events shortly after application, which can facilitate transport before the herbicide has fully adsorbed to soil particles.[27][28]
- Soils with preferential flow paths, such as macropores from roots or soil fauna, which allow rapid water movement bypassing the soil matrix where adsorption would occur.[27][28]

Runoff

Surface runoff is a more significant transport pathway for glyphosate.[4][29] Because glyphosate is strongly bound to soil particles, it is often transported with eroded soil during runoff events.[16][30] Dissolved-phase transport in runoff water can also occur, especially when intense rainfall happens soon after application.[31] The presence of glyphosate and AMPA is frequently detected in surface waters, suspended particulate matter, and sediments in agricultural basins.[17][30]

Experimental Protocols

Assessing the environmental fate of glyphosate requires standardized laboratory and field methods. Key experimental protocols include soil degradation studies, batch equilibrium for sorption, and analytical quantification.

Protocol: Batch Equilibrium Sorption Study (Based on OECD Guideline 106)

This laboratory method is used to determine the adsorption/desorption characteristics of a chemical in soil.

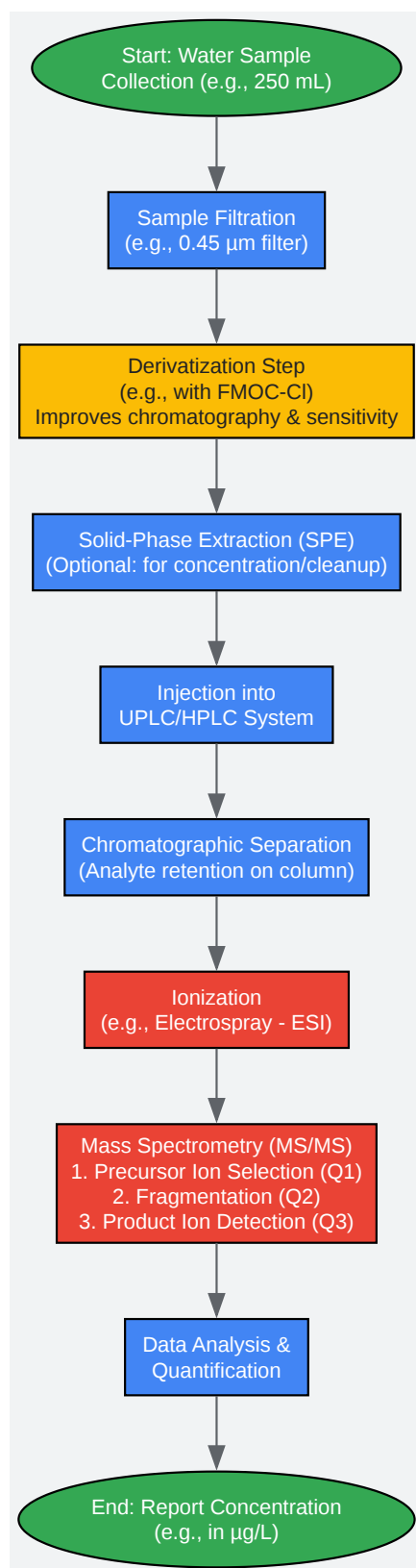
- **Soil Preparation:** Select and characterize representative soils (e.g., for pH, organic carbon, texture, iron/aluminum oxides). Air-dry and sieve the soil (<2 mm).
- **Solution Preparation:** Prepare a stock solution of radiolabeled (e.g., ^{14}C) or non-labeled glyphosate-IPA in a 0.01 M CaCl_2 solution, which mimics the soil ionic environment. Create a series of dilutions to establish different concentrations.
- **Equilibration:** Add a known mass of soil to centrifuge tubes. Add a specific volume of a glyphosate solution of known concentration. Agitate the soil-solution slurries on a shaker at a

constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.[25][32]

- Phase Separation: Centrifuge the tubes at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).
- Analysis: Carefully remove the supernatant and analyze the concentration of glyphosate remaining in the solution using an appropriate analytical method (e.g., Liquid Scintillation Counting for ^{14}C -glyphosate or HPLC-MS/MS).
- Calculation: The amount of glyphosate adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. Adsorption isotherms (e.g., Freundlich, Langmuir) are then plotted to calculate sorption coefficients (K_f , K_d).

Protocol: Analytical Quantification in Water Samples via HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a common, highly sensitive method for quantifying glyphosate and AMPA in environmental samples.[33][34]



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Caption: Generalized workflow for glyphosate analysis in water by HPLC-MS/MS.

Due to glyphosate's polar nature and low molecular weight, a derivatization step is often required.[34][35] A common agent is 9-fluorenylmethyl-chloroformate (FMOC-Cl), which attaches a larger, non-polar group to the glyphosate molecule, improving its retention on chromatographic columns and enhancing detection sensitivity.[35]

Conclusion

The environmental profile of **glyphosate-isopropylammonium** salt is characterized by strong soil sorption and primary dissipation through microbial degradation. While its strong binding capacity generally limits vertical transport, mobility via surface runoff, particularly when bound to soil particles, is a key pathway for entry into aquatic ecosystems.[4][31] The primary metabolite, AMPA, can be more persistent than the parent compound, representing an important consideration in environmental risk assessments.[16] Understanding the interplay of soil properties, climate conditions, and agricultural practices is crucial for accurately predicting the environmental fate and transport of this widely used herbicide.

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